Tert-butyl 3-isocyanatopropanoate
Overview
Description
Tert-butyl 3-isocyanatopropanoate is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Asymmetric Synthesis
A study demonstrates the use of tert-butyl 3-isocyanatopropanoate in catalytic asymmetric synthesis. Rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, using chiral dienes as ligands, offers a route to enantioenriched tert-butyl 3,3-diarylpropanoates. This process facilitates the addition of both electron-poor and electron-rich boronic acids across various enoates, yielding high enantioselectivities (Paquin et al., 2005).
Fixation of Small Molecules
The fixation of small molecules by a bifunctional frustrated pyrazolylborane Lewis pair, involving tert-butyl isocyanate among others, forms zwitterionic, bicyclic boraheterocycles. This showcases the versatility of this compound in facilitating reactions with carbon dioxide and other small molecules under mild conditions, leading to various adducts (Theuergarten et al., 2012).
Postsynthetic Modification of Metal-Organic Frameworks
In the modification of metal-organic frameworks (MOFs), this compound plays a critical role. It is used to introduce a variety of functional groups into the MOF structure, including amines, carboxylic acids, and chiral groups. This highlights the compound's utility in enhancing the functionality and potential applications of MOFs (Garibay et al., 2009).
Biosynthesis of Key Intermediates
A study on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing statins, employs carbonyl reductase in conjunction with tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This process underscores the importance of this compound in the enzymatic synthesis of medically relevant compounds (Liu et al., 2018).
Mechanism of Action
Target of Action
Related compounds such as tert-butanol have been shown to interact with proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including RNA cleavage, glycolysis, protein synthesis, and calcium signaling .
Mode of Action
It is known that the compound can participate in reactions such as transesterification . This process involves the exchange of the alkoxy group of an ester compound by another alcohol. These reactions are fundamental in organic chemistry and biochemistry, as they are involved in many metabolic processes.
Biochemical Pathways
For instance, tert-butanol has been used in the lyophilization of pharmaceuticals, affecting the solubility of hydrophobic drugs and enhancing product stability .
Pharmacokinetics
It is known that the compound has a molecular weight of 17119 . This information can provide some insights into its pharmacokinetic properties, as molecular weight can influence factors such as absorption and distribution.
Result of Action
Related compounds such as tert-butanol have been shown to have a detrimental impact on the recovery of certain proteins . This suggests that Tert-butyl 3-isocyanatopropanoate could potentially have similar effects.
Properties
IUPAC Name |
tert-butyl 3-isocyanatopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)4-5-9-6-10/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFFMRMBNUHNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-55-6 | |
Record name | tert-butyl 3-isocyanatopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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